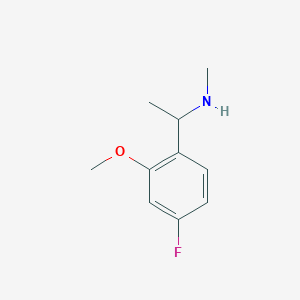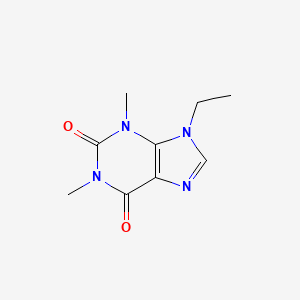
1,3-Dimethyl-9-ethylxanthine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-ethyl-1,3-dimethyl-purine-2,6-dione is a derivative of xanthine, a purine base found in most human body tissues and fluids, as well as in other organisms . This compound is part of a class of alkaloids known for their pharmacological activities, including mild stimulant effects and bronchodilation .
准备方法
The synthesis of 9-ethyl-1,3-dimethyl-purine-2,6-dione typically involves the alkylation of theophylline (1,3-dimethylxanthine) with ethyl iodide under basic conditions . The reaction is carried out in an organic solvent such as ethanol, with a base like potassium carbonate to facilitate the alkylation process . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
化学反应分析
9-ethyl-1,3-dimethyl-purine-2,6-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert it into dihydro derivatives using reducing agents such as sodium borohydride.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
9-ethyl-1,3-dimethyl-purine-2,6-dione has several scientific research applications:
作用机制
The mechanism of action of 9-ethyl-1,3-dimethyl-purine-2,6-dione involves its interaction with adenosine receptors and phosphodiesterase enzymes . By inhibiting phosphodiesterase, it increases intracellular cyclic AMP levels, leading to various physiological effects such as bronchodilation and increased alertness . It also acts as an antagonist at adenosine receptors, contributing to its stimulant effects .
相似化合物的比较
9-ethyl-1,3-dimethyl-purine-2,6-dione is similar to other xanthine derivatives such as caffeine, theophylline, and theobromine . it is unique due to its specific ethyl substitution, which can influence its pharmacokinetic and pharmacodynamic properties . Similar compounds include:
Caffeine (1,3,7-trimethylxanthine): Known for its stimulant effects.
Theophylline (1,3-dimethylxanthine): Used primarily as a bronchodilator.
Theobromine (3,7-dimethylxanthine): Found in cocoa and chocolate, with mild stimulant effects.
These compounds share a common xanthine backbone but differ in their methyl and ethyl substitutions, leading to variations in their biological activities and therapeutic uses .
属性
CAS 编号 |
7464-99-5 |
|---|---|
分子式 |
C9H12N4O2 |
分子量 |
208.22 g/mol |
IUPAC 名称 |
9-ethyl-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C9H12N4O2/c1-4-13-5-10-6-7(13)11(2)9(15)12(3)8(6)14/h5H,4H2,1-3H3 |
InChI 键 |
VUTADOPURQMRPE-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=NC2=C1N(C(=O)N(C2=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Rel-(1R,5S,6s)-6-methoxy-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B14016823.png)
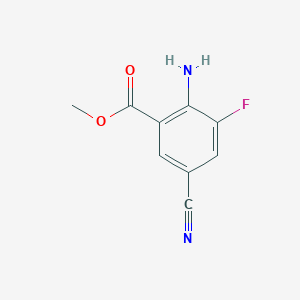
![5-[(1E)-2-bromoethenyl]-2H-1,3-benzodioxole](/img/structure/B14016847.png)
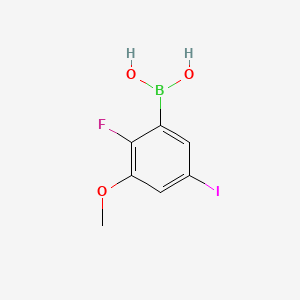
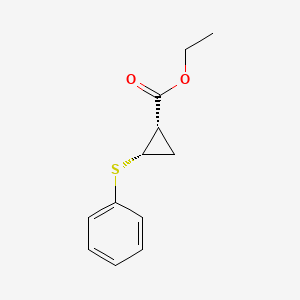

![7-Methoxy-1H-pyrazolo[4,3-C]pyridine-6-carbonitrile](/img/structure/B14016875.png)
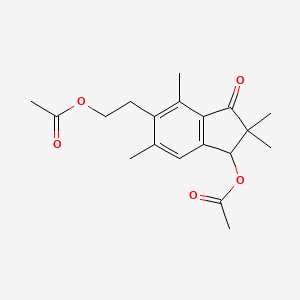
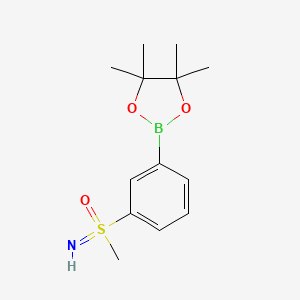
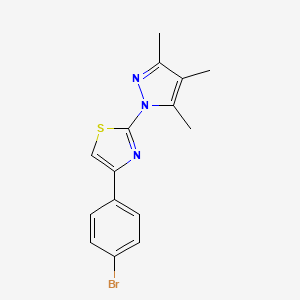
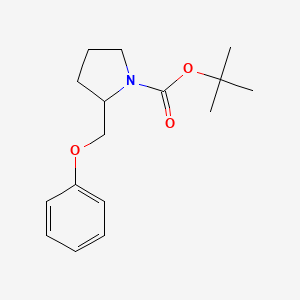
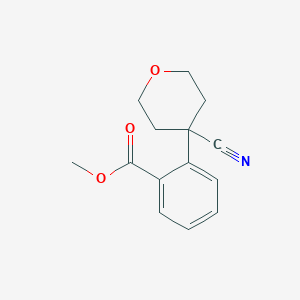
![[2-tert-Butoxycarbonylamino-3-(1H-indol-3-yl)-propionylamino]-acetic acid methyl ester](/img/structure/B14016928.png)
